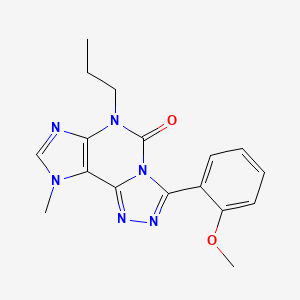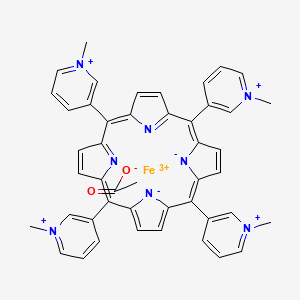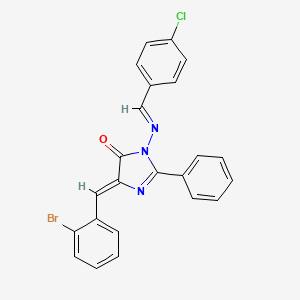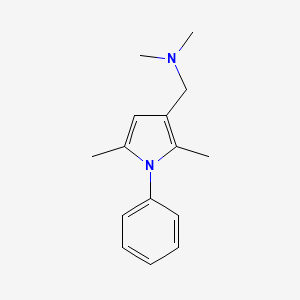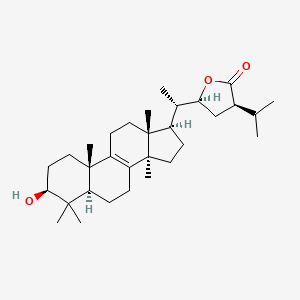
1,4-Piperazinedisulfonamide, N,N,N',N'-tetrakis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)-: is a chemical compound known for its unique structure and properties It features a piperazine ring substituted with sulfonamide groups and chloroethyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the reaction of piperazine with sulfonyl chlorides and chloroethylamines. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modifying key proteins involved in signal transduction or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Piperazinedisulfonamide: Lacks the chloroethyl groups, resulting in different chemical properties and reactivity.
N,N’-Bis(2-chloroethyl)piperazine: Contains fewer sulfonamide groups, affecting its biological activity and applications.
Uniqueness
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- is unique due to its combination of sulfonamide and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
91692-27-2 |
|---|---|
Formule moléculaire |
C12H24Cl4N4O4S2 |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N-tetrakis(2-chloroethyl)piperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H24Cl4N4O4S2/c13-1-5-17(6-2-14)25(21,22)19-9-11-20(12-10-19)26(23,24)18(7-3-15)8-4-16/h1-12H2 |
Clé InChI |
VXKHONPVMDKIAA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1S(=O)(=O)N(CCCl)CCCl)S(=O)(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




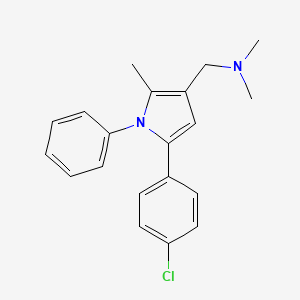

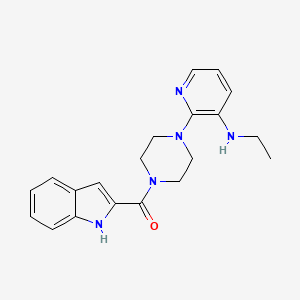
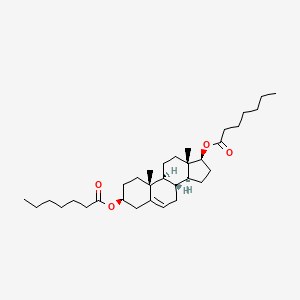
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
